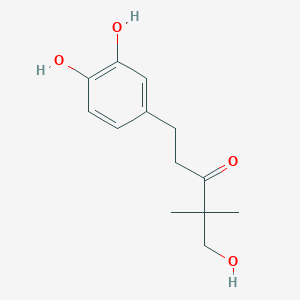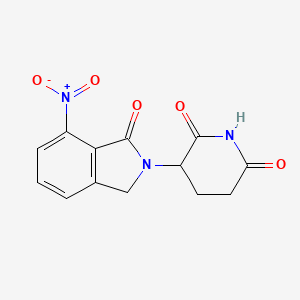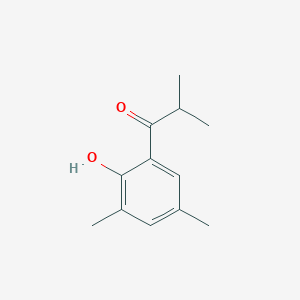
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one
Descripción general
Descripción
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one, also known as 2-methyl-3,5-dimethylphenol, is a synthetic compound commonly used in the pharmaceutical and cosmetic industries. It is a white crystalline solid that has a melting point of 83-86°C and a boiling point of 220-222°C. It has a molecular weight of 152.2 g/mol and is soluble in ethanol, methanol, and propylene glycol. 2-methyl-3,5-dimethylphenol is an aromatic compound with a strong odor, and it is used as a flavoring agent and preservative in many food and beverage products.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol has been used in a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. In addition, it has been used to study the structure and reactivity of organic molecules, and to investigate the mechanisms of certain chemical reactions.
Mecanismo De Acción
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol is an aromatic compound, and as such it can be used as a hydrogen acceptor in organic reactions. It can also act as a catalyst in certain chemical reactions, such as the oxidation of alcohols. In addition, it can be used as a substrate in certain biochemical reactions, such as the oxidation of fatty acids.
Biochemical and Physiological Effects
This compound-dimethylphenol has been shown to have antimicrobial activity against certain bacteria, fungi, and viruses. It has also been shown to have antioxidant activity, and to inhibit the production of certain enzymes. In addition, it has been used as a preservative in food and beverage products, as well as in cosmetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol is a widely used compound in research laboratories, and it has several advantages. It is relatively inexpensive, and it is soluble in a variety of solvents. In addition, it is relatively stable, and it can be stored at room temperature. However, it is also toxic, and it should be handled with care.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol. It could be used to investigate the mechanisms of chemical reactions, and to develop new synthetic methods. It could also be used to study the structure and reactivity of organic molecules, and to develop new catalysts for organic reactions. In addition, it could be used to investigate the biological activities of other compounds, and to develop new pharmaceuticals and cosmetics.
Propiedades
IUPAC Name |
1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGFOBMXFKZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



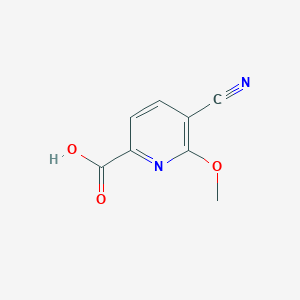
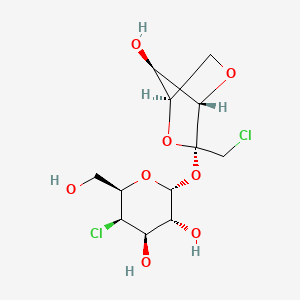
![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)
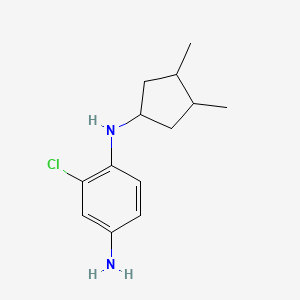
![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)
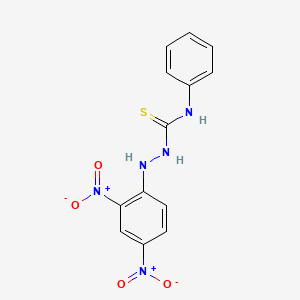
![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)
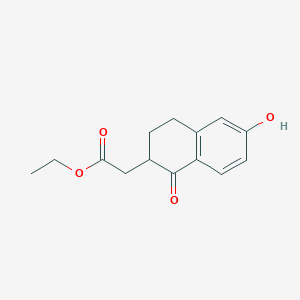
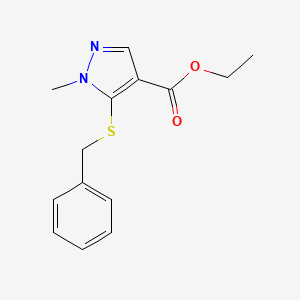


![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)
